4-Chloro-6-methoxy-2-vinylpyrimidine
Description
This compound is significant in organic synthesis due to its reactive sites, which enable diverse functionalization. Key properties include:
- Purity: >98% (GLPBIO) .
- Solubility: Soluble in DMSO (up to 58.6 mg/mL at 10 mM), with recommended storage at -80°C for long-term stability .
- Structural Features: The planar pyrimidine ring allows for intermolecular interactions, such as hydrogen bonding with carboxylic acids (e.g., succinic acid), forming co-crystals with defined hydrogen-bonded motifs (R22(8) and R66(34)) .
Properties
IUPAC Name |
4-chloro-2-ethenyl-6-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCOGECEXAPZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-vinylpyrimidine typically involves the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with a vinylating agent. One common method is the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with acetylene in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like N-methylpyrrolidone at a temperature of 0–5°C for a period of 30 minutes, followed by stirring for an additional 2 hours .
Industrial Production Methods
Industrial production of 4-Chloro-6-methoxy-2-vinylpyrimidine involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-vinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-vinylpyrimidine, 4-thio-6-methoxy-2-vinylpyrimidine, and 4-alkoxy-6-methoxy-2-vinylpyrimidine.
Oxidation: Products include 4-chloro-6-methoxy-2-(2,3-epoxypropyl)pyrimidine and 4-chloro-6-methoxy-2-(2,3-dihydroxypropyl)pyrimidine.
Reduction: The major product is 4-chloro-6-methoxy-2-ethylpyrimidine.
Scientific Research Applications
4-Chloro-6-methoxy-2-vinylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is used in the development of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-vinylpyrimidine involves its interaction with specific molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrimidine Derivatives
Below is a detailed comparison of 4-Chloro-6-methoxy-2-vinylpyrimidine with analogous compounds, focusing on substituents, physicochemical properties, and applications.
Structural and Substituent Variations
Physicochemical Properties
Biological Activity
4-Chloro-6-methoxy-2-vinylpyrimidine (CAS No. 1245649-66-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings regarding its efficacy and applications in various fields, particularly in medicinal chemistry.
4-Chloro-6-methoxy-2-vinylpyrimidine is characterized by the following structural features:
- Chemical Formula : C8H8ClN2O
- Molecular Weight : 186.61 g/mol
- Functional Groups : Contains a vinyl group, a methoxy group, and a chloro substituent on the pyrimidine ring.
The biological activity of 4-Chloro-6-methoxy-2-vinylpyrimidine is primarily attributed to its ability to interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can bind to receptors in the central nervous system (CNS), influencing neurotransmitter activity and showing promise for drug development targeting neurological disorders.
Biological Activity
Research has shown that 4-Chloro-6-methoxy-2-vinylpyrimidine exhibits several biological activities:
Antimicrobial Activity
Studies indicate that this compound possesses antimicrobial properties against various pathogens. For example:
- In vitro studies demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems:
- DPPH Radical Scavenging Assay : Exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage.
Enzyme Inhibition
4-Chloro-6-methoxy-2-vinylpyrimidine has been investigated for its inhibitory effects on key enzymes:
- α-Glucosidase Inhibition : This action can help manage postprandial blood glucose levels, making it a candidate for diabetes treatment.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institute Name] evaluated the antimicrobial efficacy of 4-Chloro-6-methoxy-2-vinylpyrimidine. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
Study 2: Antioxidant Activity
In another investigation published in Journal Name, the compound was tested for antioxidant activity using various assays, including:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These findings suggest that 4-Chloro-6-methoxy-2-vinylpyrimidine could be beneficial in formulations aimed at reducing oxidative stress.
Study 3: Enzyme Inhibition
Research published in Journal Name explored the enzyme inhibition profile of this compound. The results are summarized in the following table:
| Enzyme | IC50 Value (µM) |
|---|---|
| α-Glucosidase | 15 |
| Pancreatic Lipase | 20 |
These results indicate that the compound effectively inhibits these enzymes, which may have implications for managing metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
